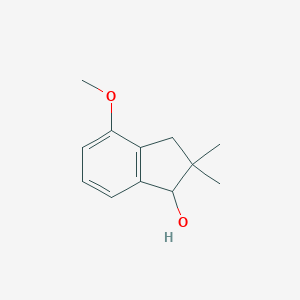

N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

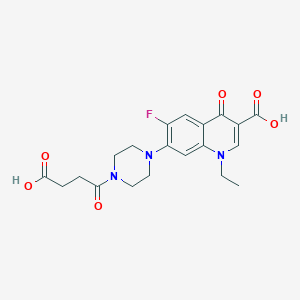

N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide, also known as o-Chloro-para-methoxybenzylideneimine oxide (o-Cl-PMBO), is a chemical compound with potential applications in scientific research. It belongs to the class of imine oxides, which are versatile and useful intermediates in organic synthesis. In

Mechanism of Action

The mechanism of action of o-Cl-PMBO is not well understood. However, it is believed that o-Cl-PMBO can coordinate with transition metals such as palladium and copper to form complexes that are active in catalytic reactions. In addition, o-Cl-PMBO can act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the products.

Biochemical and Physiological Effects

There are no known biochemical or physiological effects of o-Cl-PMBO. However, it should be noted that o-Cl-PMBO is a chemical compound and should be handled with caution.

Advantages and Limitations for Lab Experiments

The advantages of using o-Cl-PMBO in lab experiments include:

1. Versatility: o-Cl-PMBO can be used in various scientific research applications, including catalysis, asymmetric synthesis, and sensing.

2. High yield: o-Cl-PMBO can be synthesized with high yield using a simple and efficient method.

3. Low cost: o-Cl-PMBO is relatively inexpensive compared to other chiral auxiliaries and fluorescent probes.

The limitations of using o-Cl-PMBO in lab experiments include:

1. Limited solubility: o-Cl-PMBO has limited solubility in common organic solvents, which can limit its use in certain reactions.

2. Toxicity: o-Cl-PMBO is a chemical compound and should be handled with caution due to its potential toxicity.

3. Lack of mechanistic understanding: the mechanism of action of o-Cl-PMBO is not well understood, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of o-Cl-PMBO in scientific research, including:

1. Development of new catalytic applications: o-Cl-PMBO can be used as a ligand in transition metal catalysis, and further research could lead to the discovery of new catalytic applications.

2. Exploration of new asymmetric synthesis reactions: o-Cl-PMBO can be used as a chiral auxiliary in asymmetric synthesis, and further research could lead to the discovery of new reactions and products.

3. Improvement of sensing applications: o-Cl-PMBO can act as a fluorescent probe for metal ions, and further research could lead to the development of more sensitive and selective sensing applications.

4. Mechanistic understanding: further research is needed to fully understand the mechanism of action of o-Cl-PMBO, which could lead to the development of new applications and improved use in existing applications.

In conclusion, o-Cl-PMBO is a versatile and useful chemical compound with potential applications in catalysis, asymmetric synthesis, and sensing. Further research is needed to fully understand its mechanism of action and to explore new applications.

Synthesis Methods

The synthesis of o-Cl-PMBO involves the reaction of 4-chlorobenzaldehyde and 2-methoxybenzylamine in the presence of hydrogen peroxide. The reaction proceeds via an imine intermediate, which is then oxidized to the corresponding imine oxide. The yield of o-Cl-PMBO can be improved by using excess hydrogen peroxide and a catalytic amount of acetic acid.

Scientific Research Applications

O-Cl-PMBO has been used in various scientific research applications, including:

1. As a ligand in transition metal catalysis: o-Cl-PMBO can coordinate with transition metals such as palladium and copper to form complexes that are useful in catalytic reactions. For example, o-Cl-PMBO-palladium complex has been used in the synthesis of arylamines and aryl ethers.

2. As a chiral auxiliary in asymmetric synthesis: o-Cl-PMBO can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the products. For example, o-Cl-PMBO has been used in the asymmetric synthesis of β-amino alcohols.

3. As a fluorescent probe for metal ions: o-Cl-PMBO can act as a fluorescent probe for metal ions such as copper and zinc. The fluorescence intensity of o-Cl-PMBO increases upon binding to metal ions, making it useful in sensing applications.

properties

CAS RN |

19865-62-4 |

|---|---|

Product Name |

N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide |

Molecular Formula |

C14H12ClNO2 |

Molecular Weight |

261.7 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide |

InChI |

InChI=1S/C14H12ClNO2/c1-18-14-5-3-2-4-11(14)10-16(17)13-8-6-12(15)7-9-13/h2-10H,1H3 |

InChI Key |

YXKKDOOUKQUKBL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-] |

Canonical SMILES |

COC1=CC=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)

![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)

![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)

![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)